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Compound of Interest

Compound Name: p80-coilin

Cat. No.: B1178142

These application notes provide a comprehensive protocol for the detection of the nuclear
protein p80-coilin using Western blotting techniques. This guide is intended for researchers,
scientists, and drug development professionals familiar with standard laboratory procedures.

Introduction

p80-coilin is an 80-kDa protein that is a key component of Cajal bodies, which are sub-nuclear
structures involved in the biogenesis of small nuclear ribonucleoproteins (SnRNPs).[1][2]
Western blotting is a widely used and effective method for identifying and quantifying p80-
coilin in cell and tissue lysates, providing insights into its expression levels and potential
alterations in various biological contexts.[3][4]

Experimental Protocols

This protocol outlines the key steps for successful Western blot detection of p80-coilin, from
sample preparation to signal detection.

Sample Preparation: Lysate Collection

The quality of the cell or tissue lysate is critical for a successful Western blot.[5][6]
For Adherent Cells (e.g., HeLa, A549):

e Culture cells to approximately 80-90% confluency.
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» Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]

o Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing
protease inhibitors.[7]

o Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.[8]
 Incubate the lysate on ice for 30 minutes.[4]

o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]

o Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

For Suspension Cells:

o Centrifuge the cell suspension at 100-500 x g for 5 minutes at 4°C to pellet the cells.[3][4]
o Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.[3]

» Resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer with protease
inhibitors.[4]

e Proceed with the incubation and centrifugation steps as described for adherent cells.

Protein Quantification

Accurate determination of protein concentration is essential for loading equal amounts of
protein for each sample, which allows for reliable comparison of protein expression levels.[6]

o Use a standard protein assay, such as the bicinchoninic acid (BCA) assay, to determine the
total protein concentration of each lysate.[4][7]

e Prepare a standard curve using a protein standard, such as bovine serum albumin (BSA).[7]

[9]

» Based on the calculated concentrations, dilute the lysates with lysis buffer and 4X LDS

sample buffer to a final concentration suitable for gel loading (typically 1-2 pug/uL).[7] In some

studies, 20 ug of total protein has been used for p80-coilin detection.[10][11]
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e Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]

SDS-PAGE
Proteins are separated based on their molecular weight using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

e Load 20-40 ug of the denatured protein lysate into the wells of a polyacrylamide gel. The
percentage of the gel will depend on the size of the protein of interest; for p80-coilin (80
kDa), a 10% or 4-12% gradient gel is suitable.[7]

* Include a pre-stained protein ladder in one of the wells to monitor the migration of proteins
and estimate their molecular weight.[4]

e Run the gel in 1X SDS running buffer at a constant voltage (e.g., 100-150V) until the dye
front reaches the bottom of the gel.[4]

Protein Transfer

The separated proteins are transferred from the gel to a solid-phase membrane (e.g.,
nitrocellulose or PVDF).

o Equilibrate the gel, membrane, and filter papers in transfer buffer.[12]

e Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel
and the membrane.[13]

» Transfer the proteins to the membrane. This can be done using a wet, semi-dry, or dry
transfer system. For an 80 kDa protein, a standard transfer can be performed at 100V for 60-
90 minutes.[7]

 After the transfer, you can briefly stain the membrane with Ponceau S to visualize the
transferred proteins and confirm transfer efficiency.[13]

Blocking

The membrane is blocked to prevent non-specific binding of the antibodies.[14]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.cellsignal.com/learn-and-support/protocols/protocol-western
https://www.benchchem.com/product/b1178142?utm_src=pdf-body
https://ccr.cancer.gov/sites/default/files/western_blot_analysis.pdf
https://www.addgene.org/protocols/western-blot/
https://www.addgene.org/protocols/western-blot/
https://www.nacalai.com/global/download/pdf/western_blot_protocols.pdf
https://www.jacksonimmuno.com/secondary-antibody-resource/technical-tips/western-blot-trouble-shooting/
https://ccr.cancer.gov/sites/default/files/western_blot_analysis.pdf
https://www.jacksonimmuno.com/secondary-antibody-resource/technical-tips/western-blot-trouble-shooting/
https://www.bio-rad-antibodies.com/immunodetection-blocking-antibody-incubation-western-blotting.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

 Incubate the membrane in a blocking buffer, such as 5% non-fat dry milk or 5% BSA in Tris-
buffered saline with 0.1% Tween 20 (TBST), for at least 1 hour at room temperature or
overnight at 4°C with gentle agitation.[8][14][15]

Antibody Incubation

The membrane is incubated with primary and secondary antibodies to detect the target protein.

e Primary Antibody Incubation:

o Dilute the primary antibody against p80-coilin in the blocking buffer. The optimal dilution
should be determined empirically, but a starting point of 1:1000 is common.[16] Some
antibodies may have recommended dilutions up to 1:10,000.

o Incubate the membrane with the diluted primary antibody for at least 2 hours at room
temperature or overnight at 4°C with gentle agitation.[8][17]

e Washing:

o Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound

primary antibody.[4][8]
e Secondary Antibody Incubation:

o Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.qg.,
anti-rabbit or anti-mouse 1gG, depending on the host species of the primary antibody) in
the blocking buffer.[4]

o Incubate the membrane with the diluted secondary antibody for 1 hour at room
temperature with gentle agitation.[4][7]

¢ Final Washes:

o Wash the membrane three times for 10 minutes each with TBST, followed by a final rinse
with TBS to remove residual detergent.[7][17]

Detection
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The signal from the HRP-conjugated secondary antibody is detected using a chemiluminescent
substrate.

e Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's
instructions.[9]

 Incubate the membrane with the ECL substrate for 1-5 minutes.[4][9]

o Capture the chemiluminescent signal using a digital imager or by exposing the membrane to
X-ray film in a dark room.[9][18]

Data Presentation

The following tables summarize key quantitative parameters for the Western blot protocol for
p80-coilin.

Table 1: Sample Preparation and Loading

Parameter Recommended Value Notes
Cell Lysate Volume 100 - 500 pL per 10 cm plate Adjust based on cell density.[8]
) ) Optimal amount may vary.[10]

Protein Loading Amount 20 - 40 pg per well 1]

_ RIPA buffer with protease Suitable for most whole-cell
Lysis Buffer L

inhibitors lysates.[7]
Table 2: Antibody Dilutions and Incubation Times

. o . ) Incubation

Antibody Dilution Range Incubation Time
Temperature
Primary (anti-p80- ] Room Temperature or
- 1:500 - 1:10,000 2 hours to overnight
coilin) 4°C
Secondary (HRP-
1:2,000 - 1:20,000 1 hour Room Temperature

conjugated)
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Table 3: Reagent Volumes and Incubation Times

Step Reagent Volume Incubation Time
) 5% Milk or BSA in )
Blocking 10-15mL 1 hour to overnight
TBST
Washing TBST 15-20 mL 3 x 5-10 minutes
Detection ECL Substrate 1-2mL 1 - 5 minutes
Visualizations

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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